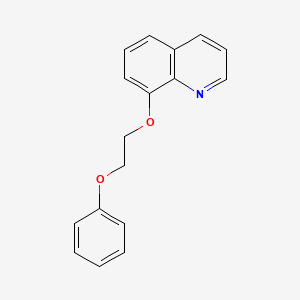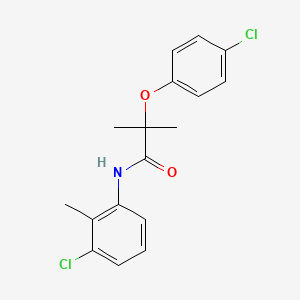![molecular formula C16H13ClF3NO2 B3937376 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B3937376.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide, also known as CF3, is a chemical compound that has been widely studied in the field of scientific research. It is a member of the amide family, and its unique chemical structure has made it a popular choice for use in various laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has been extensively studied for its potential use in various scientific research applications. It has been found to be an effective inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Wirkmechanismus
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide works by binding to the active site of the target enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neurotransmission. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and cytokine production, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has been found to modulate the activity of certain ion channels in the nervous system. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has several advantages as a research tool. Its unique chemical structure and mechanism of action make it a valuable tool for studying the role of acetylcholine in the nervous system, as well as the mechanisms of inflammation and pain. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of interest is the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide as a tool for studying the role of acetylcholine in neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to explore the potential therapeutic applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-23-14(10-5-3-2-4-6-10)15(22)21-11-7-8-13(17)12(9-11)16(18,19)20/h2-9,14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIRPYMDBVSHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3937307.png)
![2-({[2-(dimethylamino)ethyl][(5-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B3937321.png)

![1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B3937328.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide](/img/structure/B3937363.png)
![1-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937365.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide](/img/structure/B3937368.png)
![8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline](/img/structure/B3937380.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B3937388.png)
![4-({4-[(2,2-dimethylpyrrolidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B3937400.png)
![4-[(2,4-dihydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937404.png)
![2-chloro-5-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3937406.png)